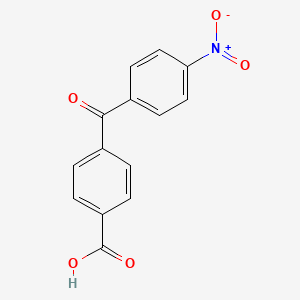

4-(4-Nitrobenzoyl)benzoic acid

描述

Significance of Aromatic Carboxylic Acids and Nitroaromatic Compounds in Organic Synthesis and Materials Science

Aromatic carboxylic acids are a cornerstone of organic chemistry, defined by a carboxyl group (-COOH) attached to an aromatic ring. numberanalytics.com Their versatility makes them crucial intermediates in the synthesis of a wide array of products, including pharmaceuticals, dyes, and polymers. numberanalytics.com The carboxyl group's acidity and reactivity are key to their utility as building blocks for more complex molecules. numberanalytics.com

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (-NO2) on an aromatic ring, are also of great importance. They are extensively used in the synthesis of dyes, explosives, and pharmaceuticals. researchgate.netacs.org The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic ring, making these compounds valuable in various chemical transformations. smolecule.com In materials science, nitroaromatic compounds are investigated for applications such as fluorescent probes for detecting explosives and as components in advanced polymers. tandfonline.commdpi.com

Overview of Benzoyl and Nitrobenzoyl Moieties in Advanced Chemical Structures

The benzoyl group, with the formula -COC6H5, is a functional group derived from benzoic acid. wikipedia.org It is a common structural motif in many organic molecules, including ketones, esters, and amides. wikipedia.org Benzoyl chloride is a frequently used reagent for introducing the benzoyl group into molecules. wikipedia.org In organic synthesis, benzoyl esters are often employed as protecting groups that can be readily removed. wikipedia.org

The nitrobenzoyl moiety is a benzoyl group that has a nitro group substituent. The position of the nitro group (ortho, meta, or para) influences the electronic properties of the moiety. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications. For instance, the o-nitrobenzyl group has been used as a temporary protective group in protein synthesis. acs.org

Historical Context of Related Compounds in Chemical Literature

The history of compounds related to 4-(4-Nitrobenzoyl)benzoic acid is rooted in the early discoveries of organic chemistry. Benzoic acid, the simplest aromatic carboxylic acid, was first described in the 16th century. britannica.comatamanchemicals.com The synthesis of nitrobenzoic acid dates back to the 19th century, with its antifungal properties being discovered in 1875. atamanchemicals.com The various isomers of nitrobenzoic acid (ortho, meta, and para) have been extensively studied. wikipedia.orgwikipedia.orgfiveable.me 4-Nitrobenzoic acid, for instance, is a known precursor for the synthesis of procaine (B135) and folic acid. wikipedia.org The development of synthetic methods for these and other substituted aromatic compounds has been a continuous effort in organic chemistry, evolving from simple oxidation reactions to more sophisticated catalytic processes. numberanalytics.comrsc.org

Aims and Scope of the Research Inquiry into this compound

This article aims to provide a focused and detailed examination of the chemical compound this compound. The scope of this inquiry is to present a comprehensive overview of its properties, synthesis, and the scientific context in which it is studied. By focusing solely on this specific molecule, this article will provide a thorough understanding of its chemical nature and its place within the broader field of bifunctional aromatic compounds.

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C14H9NO5 |

| Molecular Weight | 271.23 g/mol |

| CAS Number | 1564-43-8 |

Synthesis of this compound

The synthesis of this compound can be achieved through the Friedel-Crafts acylation of toluene (B28343) with 4-nitrobenzoyl chloride, followed by the oxidation of the methyl group of the resulting intermediate.

A related compound, 2-[(4-Nitrobenzoyl)amino]benzoic acid, is typically synthesized by reacting 4-nitrobenzoyl chloride with 2-aminobenzoic acid in the presence of a base. Another approach involves using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the amide bond formation.

Structure

3D Structure

属性

IUPAC Name |

4-(4-nitrobenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c16-13(9-1-3-11(4-2-9)14(17)18)10-5-7-12(8-6-10)15(19)20/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGHZEMNYJKTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308862 | |

| Record name | 4-(4-Nitro-benzoyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7377-13-1 | |

| Record name | 7377-13-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Nitro-benzoyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 4 4 Nitrobenzoyl Benzoic Acid

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 4-(4-Nitrobenzoyl)benzoic acid is expected to be complex, exhibiting characteristic absorption bands for its three main components: a benzoyl ketone, a carboxylic acid, and a nitroaromatic group.

Carbonyl Stretching Frequencies (Benzoyl and Carboxylic Acid)

The presence of two distinct carbonyl (C=O) groups, one in the benzoyl ketone and the other in the carboxylic acid, would result in strong absorption bands in the region of 1600-1800 cm⁻¹.

Benzoyl Carbonyl: The ketone carbonyl group, being conjugated to two aromatic rings, is expected to have a stretching vibration at a lower frequency than a simple aliphatic ketone. For aromatic ketones like benzophenone (B1666685), this band typically appears in the range of 1660-1640 cm⁻¹ .

Carboxylic Acid Carbonyl: The carbonyl group of the carboxylic acid is anticipated to absorb at a higher wavenumber. For aromatic carboxylic acids, this stretching vibration is typically observed in the 1710-1680 cm⁻¹ range . The formation of intermolecular hydrogen bonds, common in carboxylic acids, can broaden this peak and shift it to a slightly lower frequency.

It is plausible that these two distinct carbonyl absorptions would be resolved in the FT-IR spectrum, though they may overlap.

Interactive Data Table: Expected Carbonyl Stretching Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Benzoyl C=O | 1660 - 1640 | Strong |

| Carboxylic Acid C=O | 1710 - 1680 | Strong |

Nitro Group Vibrations

The nitro group (NO₂) gives rise to two characteristic and intense stretching vibrations.

Asymmetric Stretching (ν_as(NO₂)): This is typically the stronger of the two bands and appears in the range of 1550-1475 cm⁻¹ for aromatic nitro compounds chemicalbook.com.

Symmetric Stretching (ν_s(NO₂)): This band is usually of medium to strong intensity and is found at a lower frequency, in the region of 1360-1290 cm⁻¹ chemicalbook.com.

The presence of these two distinct and strong absorptions would be a clear indicator of the nitro functionality in the molecule.

Interactive Data Table: Expected Nitro Group Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1290 | Medium-Strong |

Aromatic Ring Modes

The two substituted benzene (B151609) rings will display several characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹ chemicalbook.com.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings result in several sharp, medium-intensity bands in the 1620-1400 cm⁻¹ region chemicalbook.com.

C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings influences the position of strong C-H out-of-plane bending vibrations, which are typically observed between 900-675 cm⁻¹ . For the 1,4-disubstituted rings in this molecule, strong absorptions would be expected in the 850-800 cm⁻¹ range.

In addition to these, the broad O-H stretching vibration of the carboxylic acid dimer would be expected as a very broad band from approximately 3300 cm⁻¹ to 2500 cm⁻¹ , often overlapping with the C-H stretching region nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound would show signals corresponding to the aromatic protons and the acidic proton of the carboxylic acid. The molecule has two sets of 1,4-disubstituted (para) aromatic rings, which would be expected to show distinct patterns.

Due to the symmetry in the 1,4-disubstituted rings, the protons on each ring are chemically equivalent in pairs. This typically results in two doublets for each ring, often referred to as an AA'BB' system, which can appear as a pair of doublets if the coupling between the AA' and BB' protons is negligible.

Protons on the Benzoic Acid Ring: The protons on the ring attached to the carboxylic acid group are expected to be in a different chemical environment than those on the nitrobenzoyl ring. Based on data for similar substituted benzoic acids, the protons ortho to the carboxylic acid group would likely appear as a doublet around δ 8.1-8.3 ppm , while the protons meta to the carboxylic acid group would appear as a doublet around δ 7.8-8.0 ppm .

Protons on the Nitrobenzoyl Ring: The electron-withdrawing nitro group strongly deshields the protons on its ring. For 4-nitro-substituted aromatic compounds, the protons ortho to the nitro group are typically found further downfield. Therefore, one doublet is expected in the range of δ 8.3-8.5 ppm and the other in the range of δ 7.9-8.1 ppm .

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded and would appear as a broad singlet at a very downfield chemical shift, typically δ 12.0-14.0 ppm or even higher, and its visibility can depend on the solvent used.

The integration of the aromatic region would correspond to 8 protons, while the carboxylic acid proton would integrate to 1 proton.

Interactive Data Table: Expected ¹H NMR Chemical Shifts

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (Benzoic Acid Ring) | 7.8 - 8.3 | Doublet of Doublets | 4H |

| Aromatic Protons (Nitrobenzoyl Ring) | 7.9 - 8.5 | Doublet of Doublets | 4H |

| Carboxylic Acid Proton (-COOH) | 12.0 - 14.0 | Broad Singlet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum of this compound provides critical information about the electronic environment of each carbon atom in the molecule. The spectrum is expected to show 10 distinct signals for the 14 carbon atoms, owing to the molecular symmetry where carbons C-2 and C-6, C-3 and C-5, C-2' and C-6', and C-3' and C-5' are chemically equivalent.

The chemical shifts are significantly influenced by the electron-withdrawing effects of the nitro (-NO₂), carboxylic acid (-COOH), and ketone (-C=O) groups. The carbon atoms of the nitrophenyl ring (C-1' to C-6') are expected to resonate at different fields compared to the benzoyl ring carbons (C-1 to C-6). The carbonyl carbons of the ketone and carboxylic acid groups will appear furthest downfield due to significant deshielding. Aromatic carbons directly attached to electron-withdrawing groups (C-1, C-4, C-1', C-4') will also be shifted downfield.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Reasoning |

|---|---|---|

| C=O (Carboxyl) | 165-175 | Typical range for a carboxylic acid carbon. |

| C=O (Ketone) | 190-200 | Typical range for a diaryl ketone, highly deshielded. |

| C-1 | ~135 | Aromatic quaternary carbon attached to the carboxylic acid group. |

| C-2, C-6 | ~130 | Aromatic CH ortho to the carboxylic acid group. |

| C-3, C-5 | ~129 | Aromatic CH meta to the carboxylic acid group. |

| C-4 | ~140 | Aromatic quaternary carbon attached to the ketone group. |

| C-1' | ~142 | Aromatic quaternary carbon attached to the ketone group. |

| C-2', C-6' | ~130 | Aromatic CH ortho to the ketone group. |

| C-3', C-5' | ~124 | Aromatic CH ortho to the nitro group. |

| C-4' | ~151 | Aromatic quaternary carbon attached to the nitro group, strongly deshielded. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Assignment

To unambiguously assign the proton and carbon signals, especially within the complex aromatic regions, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between adjacent protons on each aromatic ring. Specifically, it would reveal a coupling network between H-2/H-6 and H-3/H-5 on the benzoic acid ring, and a separate network between H-2'/H-6' and H-3'/H-5' on the nitrophenyl ring, confirming their respective locations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). It allows for the direct assignment of a proton's signal to the carbon it is attached to. For this molecule, HSQC would show cross-peaks connecting H-2/H-6 to C-2/C-6, H-3/H-5 to C-3/C-5, H-2'/H-6' to C-2'/C-6', and H-3'/H-5' to C-3'/C-5'. Quaternary carbons, having no attached protons, will not show signals in an HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds. This is crucial for assigning quaternary carbons and piecing the molecular fragments together. Key expected HMBC correlations would include:

Correlations from protons H-2/H-6 to the ketone carbonyl carbon and the carboxylic acid carbonyl carbon.

Correlations from protons H-2'/H-6' to the ketone carbonyl carbon and the nitro-substituted carbon (C-4').

Correlations from protons on one ring to the quaternary carbons on the other, confirming the connectivity across the ketone bridge.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula for this compound is C₁₄H₉NO₅, corresponding to a monoisotopic mass of approximately 271.0481 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would first form a molecular ion ([M]⁺). This ion would then undergo fragmentation, breaking at its weakest bonds. The fragmentation pattern for aromatic ketones and nitro compounds is well-understood.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 271 | [C₁₄H₉NO₅]⁺ | Molecular Ion (M⁺) |

| 254 | [C₁₄H₈NO₄]⁺ | Loss of -OH radical (M-17) from the carboxylic acid group. |

| 226 | [C₁₃H₈NO₃]⁺ | Loss of -COOH radical (M-45) from the carboxylic acid group. |

| 225 | [C₁₄H₉O₃]⁺ | Loss of -NO₂ radical (M-46). |

| 149 | [C₇H₄NO₂]⁺ | Cleavage yielding the 4-nitrobenzoyl cation. |

| 121 | [C₇H₅O₂]⁺ | Cleavage yielding the 4-carboxybenzoyl cation. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, from loss of -COOH from the m/z 149 fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the m/z 105 fragment, characteristic of benzene derivatives. |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal System, Space Group, and Unit Cell Parameters

While a specific published crystal structure for this compound is not available, related compounds like benzoic acid commonly crystallize in the monoclinic system. The crystal system, space group, and unit cell parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ) define the fundamental repeating unit of the crystal lattice. These parameters are unique to the specific crystalline form of a compound.

Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state packing of this compound is governed by strong and directional intermolecular forces.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that the molecules will form centrosymmetric dimers in the crystal lattice, linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. This is a very common and stable arrangement for carboxylic acids.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is anticipated to be a composite of the electronic transitions originating from its constituent chromophores: the benzoyl moiety, the nitrobenzene moiety, and the benzoic acid moiety. The extended conjugation between the two aromatic rings through the carbonyl group is expected to significantly influence the absorption maxima.

The electronic absorption spectrum of organic molecules is primarily dictated by transitions of n or π electrons to the π* excited state. nih.gov These transitions typically occur in the spectral range of 200-700 nm, which is readily accessible by standard UV-Vis spectrophotometers. nih.gov The presence of unsaturated groups, such as the carbonyl and nitro groups in this compound, provides the necessary π electrons for these transitions.

Detailed research findings on the specific UV-Vis spectrum of this compound are not extensively available in the public domain. However, an analysis of its structural components, namely 4-benzoylbenzoic acid and 4-nitrobenzoic acid, provides a strong basis for predicting its spectral characteristics.

Electronic Transitions in Related Compounds

To understand the potential electronic transitions of this compound, it is instructive to examine the UV-Vis spectral data of its parent structures.

4-Benzoylbenzoic Acid (4BBA):

The UV-Vis spectrum of 4-benzoylbenzoic acid (4BBA) in aqueous solutions at varying pH levels reveals distinct absorption bands. At a low pH, two primary bands are observed: an intense band around 260 nm and a weaker, broader band between 320-360 nm. researchgate.net The band at 260 nm is attributed to a π → π* transition within the conjugated aromatic system, while the longer wavelength band is likely due to an n → π* transition associated with the carbonyl group.

| pH | Band I (λmax, nm) | Band II (λmax, nm) | Reference |

| 1.0 | 260 | 333 | researchgate.net |

This interactive data table provides the absorption maxima for 4-Benzoylbenzoic acid at a specific pH.

4-Nitrobenzoic Acid:

The UV-Vis spectrum of 4-nitrobenzoic acid also provides insight into the electronic transitions involving the nitro-substituted aromatic ring. The National Institute of Standards and Technology (NIST) database provides spectral data for this compound.

| Solvent | λmax (nm) | Log ε | Reference |

| Not Specified | ~265 | ~4.1 | nist.gov |

This interactive data table presents the absorption maximum and molar absorptivity for 4-Nitrobenzoic acid.

Predicted Electronic Transitions for this compound

Based on the data from these related compounds, the UV-Vis spectrum of this compound is expected to exhibit strong absorptions in the UV region. The presence of the electron-withdrawing nitro group in conjugation with the benzoylbenzoic acid structure would likely lead to a bathochromic (red) shift of the π → π* transition compared to 4-benzoylbenzoic acid alone. This is due to the increased delocalization of the π-electron system.

The spectrum would likely be characterized by:

An intense absorption band corresponding to the π → π* transitions of the entire conjugated system, likely appearing at a wavelength longer than 260 nm.

A weaker absorption band at a longer wavelength, attributable to the n → π* transition of the carbonyl group.

The solvent environment is also expected to play a crucial role in the position of the absorption maxima, a phenomenon known as solvatochromism. wikipedia.org In polar solvents, n → π* transitions typically undergo a hypsochromic (blue) shift, while π → π* transitions may experience a bathochromic shift. nih.gov Therefore, the UV-Vis spectrum of this compound recorded in solvents of varying polarity would provide valuable information about the nature of its electronic transitions.

Theoretical and Computational Chemistry Studies on 4 4 Nitrobenzoyl Benzoic Acid

Quantum Chemical Descriptors and Reactivity Indices

Chemical Hardness and Softness

In the framework of Conceptual Density Functional Theory (CDFT), chemical hardness (η) and softness (S) are fundamental descriptors of a molecule's stability and reactivity. mdpi.com Chemical hardness measures the resistance of a molecule to a change in its electron distribution or charge transfer. scirp.org A molecule with a large gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard," indicating lower reactivity and higher kinetic stability. nih.gov Conversely, chemical softness is the reciprocal of hardness and signifies a molecule's polarizability; "soft" molecules have a small energy gap and are more reactive. nih.govresearchgate.net

These parameters are calculated using the energies of the frontier molecular orbitals, EHOMO and ELUMO, which are typically obtained from Density Functional Theory (DFT) calculations. eurjchem.comdntb.gov.ua The operational formulas are:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Hardness (η) = (I - A) / 2 = (-EHOMO + ELUMO) / 2

Softness (S) = 1 / (2η)

While specific DFT calculations for 4-(4-nitrobenzoyl)benzoic acid are not available in the cited literature, studies on structurally related nitrobenzoyl compounds, such as N-aroyl-N′-(2,4,6-tribromophenyl)thioureas, demonstrate this methodology. eurjchem.comdntb.gov.uaresearchgate.net Such analyses provide quantitative values for these reactivity descriptors, allowing for a theoretical assessment of the molecule's chemical behavior.

| Parameter | Formula | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Determines molecular reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / (2η) | A measure of the molecule's polarizability. |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. nih.govrsc.orgjksus.org For a molecule like this compound, which contains multiple rotatable bonds, MD simulations are invaluable for exploring its conformational flexibility and interactions with its environment, such as a solvent.

The central bond connecting the benzoyl group to the benzoic acid moiety allows for torsional rotation, meaning the two aromatic rings can twist relative to each other. MD simulations can map the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers between them. This provides insight into the molecule's preferred shapes in solution. Studies on similar bicyclic or aromatic systems, like benzophenone (B1666685) derivatives and benzoic acid itself, have used MD to successfully probe conformational changes and dynamic stability. nih.govacs.orgmdpi.com

Furthermore, MD simulations can elucidate how this compound interacts with solvent molecules. For instance, in an aqueous solution, simulations can track the formation, duration, and geometry of hydrogen bonds between the carboxylic acid group and surrounding water molecules. nih.govacs.org This analysis reveals how the solvent influences the molecule's conformation and how the molecule, in turn, structures the local solvent environment. Research on benzoic acid derivatives in various solvents has demonstrated that MD can effectively model solute-solvent hydrogen bonding and self-association patterns. ucl.ac.ukgu.se

In Silico Analysis of Interactions with Biological Targets (e.g., Molecular Docking)

In silico techniques, particularly molecular docking, are widely used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein receptor. nih.govresearchgate.net This method computationally places the ligand into the binding site of a target protein and calculates a "docking score," which estimates the binding affinity. A more negative score generally indicates a more favorable interaction.

The nitrobenzoyl moiety is a common fragment in molecules designed for biological activity, and various derivatives have been evaluated via molecular docking. nih.govresearchgate.netunimas.my For example, nitro-substituted benzamide (B126) derivatives have been docked into the active site of inducible nitric oxide synthase (iNOS) to explore their anti-inflammatory potential. nih.govresearchgate.net

A study on quinoline-benzoic acid derivatives provides a specific example of this type of analysis. ui.ac.id In this research, a structurally related compound, 4-[(3-nitrobenzoyl)amino]-3-(quinolin-2-ylcarbonyl)benzoic acid (NQB), was docked into the CD40 receptor, a target relevant in autoimmune diseases. ui.ac.id The analysis yielded a binding energy and identified key interactions, such as hydrogen bonds, between the ligand and specific amino acid residues in the receptor's binding pocket. ui.ac.id Such studies help rationalize structure-activity relationships and guide the design of more potent molecules.

| Ligand | Biological Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 4-[(3-nitrobenzoyl)amino]-3-(quinolin-2-ylcarbonyl)benzoic acid (NQB) | CD40 Receptor | -8.0287 | Not specified | ui.ac.id |

Chemical Reactivity and Derivatization of 4 4 Nitrobenzoyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and acyl halides, among other derivatives.

The carboxylic acid group of 4-(4-Nitrobenzoyl)benzoic acid can be converted to an ester through reaction with an alcohol, typically in the presence of an acid catalyst. This reaction is a standard transformation for carboxylic acids. While specific studies on this compound are not prevalent, the reactivity can be inferred from studies on the closely related p-nitrobenzoic acid.

The direct esterification of p-nitrobenzoic acid with alcohols like diethylaminoethanol or glycerol (B35011) can be achieved by heating the reactants, often in a solvent that allows for the azeotropic removal of water to drive the reaction to completion. google.comgoogle.com For instance, heating p-nitrobenzoic acid and diethylaminoethanol in xylene at 135-140°C results in the formation of the corresponding ester. google.com Similarly, glycerol mono-para-nitrobenzoate can be prepared by heating p-nitrobenzoic acid with an excess of glycerol at temperatures above 100°C in the presence of an acid catalyst like sulfuric acid and an entraining liquid to remove water. google.com

The choice of base and solvent can also influence the reaction's efficiency. In the esterification of 4-nitrobenzoic acid with n-butanol, N,N-dimethylaminopyridine (DMAP) was found to be a highly effective base in dichloromethane (B109758) as the solvent at room temperature. researchgate.net

| Reagent System | Base | Solvent | Yield (%) |

|---|---|---|---|

| Ph₃PBr₂ | Triethylamine (B128534) | Dichloromethane | 80 |

| Ph₃PBr₂ | Pyridine | Dichloromethane | 85 |

| Ph₃PBr₂ | DMAP | Dichloromethane | 98 |

| Ph₃PBr₂ | DBU | Dichloromethane | 75 |

| Ph₃PBr₂ | K₂CO₃ | Dichloromethane | 60 |

Amides are readily synthesized from this compound by reacting it with primary or secondary amines. This transformation can be accomplished through several methods. One common approach involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the formation of the amide bond. google.com

Alternatively, the carboxylic acid can first be converted to a more reactive intermediate, like an acyl chloride (see section 5.1.3), which then reacts with an amine to yield the amide. google.com This two-step process is often efficient and applicable to a wide range of amines. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. google.com

Direct amidation of the closely related 4-nitrobenzoic acid has been achieved using various amines in the presence of a phosphonium-based coupling agent and potassium carbonate in THF at room temperature, yielding the corresponding amides in good to excellent yields. researchgate.net

| Amine | Time (h) | Product Yield (%) |

|---|---|---|

| Aniline | 2.0 | 96 |

| 4-Methoxyaniline | 2.5 | 98 |

| 4-Chloroaniline | 3.5 | 92 |

| Benzylamine | 2.0 | 96 |

| Piperidine | 2.0 | 98 |

| Morpholine | 2.0 | 97 |

This compound can be converted into its corresponding acyl halide, a highly reactive derivative useful for subsequent reactions like amidation and esterification. The most common derivative is the acyl chloride. wikipedia.org

The synthesis of acyl chlorides from carboxylic acids is a standard organic transformation. libretexts.org Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF). wikipedia.orglibretexts.org Phosphorus pentachloride (PCl₅) can also be used. wikipedia.org For example, reacting the carboxylic acid with thionyl chloride, often with gentle heating, results in the formation of 4-(4-nitrobenzoyl)benzoyl chloride, with sulfur dioxide and hydrogen chloride gas as byproducts. libretexts.org

These acyl halides are significantly more reactive than the parent carboxylic acid towards nucleophiles, making them valuable synthetic intermediates. libretexts.org

The removal of the carboxylic acid group via decarboxylation is a potential transformation. However, the decarboxylation of aromatic carboxylic acids typically requires harsh conditions, such as very high temperatures, unless the ring is activated by specific electron-donating substituents, particularly in the ortho or para positions (e.g., a hydroxyl group). nist.govrsc.org

For unactivated benzoic acids, decarboxylation rates are generally low. For example, benzoic acid itself shows only 3-5% decarboxylation after one hour at 400°C. nist.gov Given that the 4-(4-nitrobenzoyl) group is strongly electron-withdrawing, it does not activate the ring for traditional electrophilic substitution-based decarboxylation mechanisms. Therefore, this compound is expected to be relatively stable towards decarboxylation under moderate conditions.

Modern synthetic methods have been developed for the decarboxylation of benzoic acids under milder conditions. For instance, a photoinduced, copper-catalyzed decarboxylative hydroxylation has been reported, which proceeds at 35°C. nih.gov Such advanced catalytic methods could potentially be applied to achieve the decarboxylation of this compound.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amine.

The most significant reaction of the nitro group on the this compound framework is its reduction to a primary amine, yielding 4-(4-aminobenzoyl)benzoic acid. This transformation is crucial as it converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the molecule's electronic properties and reactivity.

A key challenge is the selective reduction of the nitro group without affecting the carboxylic acid or the ketone carbonyl group. Fortunately, several methods are highly effective for this purpose. researchgate.netstackexchange.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation : This is a widely used method where the nitro compound is treated with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org This method is often clean and efficient.

Metal/Acid Reduction : A classic and reliable method involves the use of an active metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comsciencemadness.org

Tin(II) Chloride Reduction : Tin(II) chloride (SnCl₂), particularly as the dihydrate (SnCl₂·2H₂O), is a mild and highly selective reagent for reducing aromatic nitro compounds in the presence of other reducible functional groups like esters, nitriles, and ketones. stackexchange.com The reaction is typically carried out in a solvent like ethanol (B145695). stackexchange.com

Rhodium(I) complexes have also been shown to catalyze the selective reduction of the nitro group in 4-nitrobenzoic acid to 4-aminobenzoic acid under a carbon monoxide atmosphere, demonstrating high chemoselectivity for the nitro group over the carboxylic acid. researchgate.net

| Reagent(s) | Typical Conditions | Selectivity |

|---|---|---|

| H₂, Pd/C | Ethanol or Ethyl Acetate, RT | High; may reduce other groups like alkenes |

| Fe, HCl | Aqueous Ethanol, Reflux | Good; classic "Bechamp reduction" |

| Sn, HCl | Aqueous Ethanol, Heat | Good; common laboratory method |

| SnCl₂·2H₂O | Ethanol, 70°C | Excellent; tolerates many other functional groups |

| Zn, Acetic Acid | Heat | Good |

| NaBH₄, NiCl₂ | Methanol | Good |

Nucleophilic Aromatic Substitution Adjacent to the Nitro Group

The presence of the strongly electron-withdrawing nitro (–NO₂) group significantly activates the benzene (B151609) ring of this compound towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the positions adjacent (ortho) to the nitro group are susceptible to attack by strong nucleophiles.

The mechanism for this reaction, known as the addition-elimination mechanism, involves two main steps. youtube.com First, a strong nucleophile attacks the carbon atom bearing a leaving group (if present) or a hydrogen atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comnih.govmasterorganicchemistry.com The negative charge of this intermediate is delocalized onto the nitro group, which stabilizes it. youtube.comchemistrysteps.com The second step involves the departure of the leaving group, which restores the aromaticity of the ring. nih.gov

For nucleophilic aromatic substitution to occur, a good leaving group is typically required on the ring. However, under certain conditions, even a hydride ion (H⁻) can be displaced, in a process known as SNAr-H. nih.gov The rate of nucleophilic aromatic substitution is influenced by the strength of the electron-withdrawing group; the more powerful the electron-withdrawing effect, the faster the reaction. vedantu.com The nitro group is one of the most effective activating groups for this type of reaction. chemistrysteps.com

The reactivity of aryl halides in SNAr reactions is also dependent on the nature of the halogen, with fluoride (B91410) being the best leaving group due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. youtube.commasterorganicchemistry.com

Reactivity of the Ketone Linkage

The ketone functional group in this compound is a site of significant chemical reactivity, primarily involving reactions at the carbonyl carbon.

Nucleophilic Addition Reactions

The carbonyl carbon of the ketone is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. libretexts.org Nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.org The reaction begins with the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. youtube.com This intermediate is then typically protonated by a weak acid or water to yield the final alcohol product. youtube.comlibretexts.org

Common nucleophiles that can react with the ketone in this compound include:

Hydride ions (H⁻): From reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org

Organometallic reagents: Such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Cyanide ions (CN⁻): Leading to the formation of cyanohydrins. youtube.com

The presence of the two aromatic rings can sterically hinder the approach of the nucleophile to the carbonyl carbon.

Reduction of the Ketone

The ketone group can be reduced to a secondary alcohol. libretexts.org This transformation is commonly achieved using complex metal hydrides.

Common Reducing Agents and Conditions:

| Reducing Agent | Solvent | Conditions | Product |

| Sodium borohydride (NaBH₄) | Alcohols (e.g., methanol, ethanol) or water | Typically mild conditions, room temperature | 4-(hydroxy(4-nitrophenyl)methyl)benzoic acid |

| Lithium aluminum hydride (LiAlH₄) | Dry ether (e.g., diethyl ether, THF) | Room temperature, followed by acidic workup | 4-(hydroxy(4-nitrophenyl)methyl)benzoic acid |

Data sourced from multiple chemical synthesis guides.

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it will not typically reduce the carboxylic acid group. youtube.com Lithium aluminum hydride is a much stronger reducing agent and can reduce both the ketone and the carboxylic acid. youtube.comchemguide.co.uk The reaction with LiAlH₄ is highly exothermic and must be carried out in anhydrous conditions as it reacts violently with water. chemguide.co.uk The mechanism involves the transfer of a hydride ion from the reducing agent to the electrophilic carbonyl carbon. libretexts.orgyoutube.com

Electrophilic Aromatic Substitution on the Benzene Rings

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of benzene and its derivatives. wikipedia.org In this compound, there are two benzene rings, and their reactivity towards electrophiles is significantly influenced by the existing substituents: the nitro group (–NO₂) and the benzoyl group (–COC₆H₄COOH) on one ring, and the carboxylic acid group (–COOH) and the 4-nitrobenzoyl group on the other.

Both the nitro group and the carboxylic acid group are strong electron-withdrawing groups. vedantu.com These groups deactivate the benzene ring towards electrophilic attack by reducing its electron density. vedantu.com They are also meta-directing, meaning they direct incoming electrophiles to the positions meta to them on the benzene ring. wikipedia.org

The benzoyl group is also a deactivating, meta-directing group. Consequently, both aromatic rings in this compound are significantly deactivated towards electrophilic substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation would require harsh reaction conditions to proceed and would be expected to yield the meta-substituted product. wikipedia.orgmsu.edumasterorganicchemistry.com

For example, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the electrophile is the nitronium ion (NO₂⁺). minia.edu.eglibretexts.org Due to the deactivating nature of the existing substituents, forcing conditions would be necessary for the reaction to occur.

Supramolecular Interactions and Self-Assembly

This compound is a molecule well-suited for participating in supramolecular chemistry due to its functional groups, which can engage in non-covalent interactions, particularly hydrogen bonding. These interactions can lead to the formation of well-ordered, self-assembled structures.

Hydrogen Bonding Networks

The carboxylic acid group is a primary site for hydrogen bonding. Carboxylic acids are known to form strong, dimeric structures through hydrogen bonds between the hydroxyl hydrogen of one molecule and the carbonyl oxygen of another, and vice versa. This creates a characteristic eight-membered ring motif.

In the solid state, and in non-polar solvents, this compound can form extensive hydrogen-bonding networks. The carboxylic acid groups can link molecules together into chains or more complex architectures. researchgate.net The nitro group, with its electronegative oxygen atoms, can also act as a hydrogen bond acceptor, potentially interacting with weaker hydrogen bond donors.

The formation of these hydrogen-bonded networks is a key aspect of the crystal engineering of benzoic acid derivatives. researchgate.net The specific arrangement of molecules in the crystal lattice is dictated by the interplay of these hydrogen bonds and other intermolecular forces, such as π-π stacking interactions between the aromatic rings. The study of organic salts of 4-nitrobenzoic acid has shown that the ionic forms serve as building blocks for supramolecular architectures held together by N-H···O and O-H···O hydrogen bonds. researchgate.net

π-π Stacking Interactions

The planar aromatic rings and the electron-deficient nature of the nitrophenyl group in derivatives of this compound create a favorable environment for π-π stacking interactions. These non-covalent interactions are crucial in the solid-state packing of molecules, influencing their crystal structure and physical properties. The presence of the electron-withdrawing nitro group can enhance these interactions through quadrupole-quadrupole interactions with electron-rich aromatic systems.

In the crystal structures of related nitro-substituted aromatic compounds, such as N′-(4-methyl-2-nitrophenyl)benzohydrazide, one-dimensional columnar packing is driven by π-π stacking. In one of its polymorphs, π-π dimers are formed between the benzoyl rings with an interplanar distance of 3.018 Å, and additional stacking is observed between the aryl rings of neighboring dimers at a distance of 3.408 Å. Another derivative, N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide, exhibits alternating stacks of benzoyl and aryl rings with shorter interplanar distances of 2.681 Å and 2.713 Å.

Similarly, in the crystal structure of 1-methyl-4-(4-nitrobenzoyl)pyridinium perchlorate, a derivative of a related benzoylpyridinium species, π-π stacking is observed between adjacent pyridinium (B92312) units with a distance of 3.5949 (4) Å. The benzene units in this molecule form stacks with alternating perpendicular distances of 3.3860 (4) Å and 3.4907 (4) Å between the centroid of one aromatic ring and the mean plane of the next.

These examples suggest that derivatives of this compound, such as esters or amides, would likely exhibit significant π-π stacking interactions, with the nitrobenzoyl and benzoate (B1203000) rings arranging in either a face-to-face or offset stacking geometry to maximize electrostatic and van der Waals interactions. The table below summarizes key π-π stacking parameters observed in related structures.

| Compound | Interacting Moieties | Interplanar Distance (Å) | Reference |

| N′-(4-methyl-2-nitrophenyl)benzohydrazide | Benzoyl rings (dimer) | 3.018 | |

| Aryl rings (inter-dimer) | 3.408 | ||

| N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide | Benzoyl and aryl rings | 2.681 and 2.713 | |

| 1-Methyl-4-(4-nitrobenzoyl)pyridinium perchlorate | Pyridinium units | 3.5949 (4) | |

| Benzene units (alternating) | 3.3860 (4) and 3.4907 (4) |

Table 1: π-π Stacking Parameters in Compounds Related to this compound Derivatives

Metal Complexation

While specific metal complexes of this compound were not detailed in the searched literature, the coordination chemistry of the closely related 4-nitrobenzoic acid (4-nba) provides valuable insights. For instance, the reaction of barium carbonate with 4-nitrobenzoic acid yields a one-dimensional coordination polymer with the formula [Ba(H₂O)₅(4-nba-O,O')]]n. In this structure, one 4-nitrobenzoate (B1230335) ligand coordinates to the Ba(II) ion in a bidentate fashion through its carboxylate oxygen atoms, while another 4-nitrobenzoate ligand bridges adjacent Ba(II) centers, which are also coordinated by five water molecules. This results in a nine-coordinate environment around each barium ion.

Furthermore, the synthesis of MOFs from ligands containing nitro and pyridyl-functionalized benzoic acids has been reported. For example, 3-nitro-4-(pyridin-4-yl)benzoic acid has been used to construct three-dimensional MOFs with cadmium(II) and two-dimensional networks with nickel(II). In these structures, the carboxylate group coordinates to the metal centers, while the pyridyl nitrogen also participates in coordination, demonstrating the versatility of such ligands in forming extended structures.

Given these examples, it is highly probable that 4-(4-nitrobenzoyl)benzoate can act as a versatile ligand in coordination chemistry. The carboxylate group can adopt various coordination modes (monodentate, bidentate chelating, bidentate bridging), leading to the formation of discrete metal complexes or extended one-, two-, or three-dimensional coordination polymers. The nitro group, while generally not coordinating directly to the metal center, can influence the electronic properties of the ligand and participate in hydrogen bonding within the crystal lattice.

| Metal Ion | Ligand | Coordination Mode of Carboxylate | Resulting Structure | Reference |

| Ba(II) | 4-Nitrobenzoate | Bidentate and Bridging Bidentate | 1D Coordination Polymer | |

| Cd(II) | 3-Nitro-4-(pyridin-4-yl)benzoate | Bidentate and Bridging | 3D Metal-Organic Framework | |

| Ni(II) | 3-Nitro-4-(pyridin-4-yl)benzoate | Bidentate | 2D Coordination Network |

Table 2: Examples of Metal Complexes with Related Nitro-Substituted Benzoic Acid Ligands

Potential Applications and Materials Science Considerations

Role as a Chemical Building Block in Organic Synthesis

The bifunctional nature of 4-(4-Nitrobenzoyl)benzoic acid, possessing both a carboxylic acid and a nitro group, makes it a versatile building block in organic chemistry. The carboxylic acid allows for esterification and amidation reactions, while the nitro group can be reduced to an amine, opening pathways to a different set of chemical transformations.

Synthesis of Biologically Active Molecules

The core structure of this compound is instrumental in the synthesis of various molecules with potential biological activity. The nitrobenzoyl moiety is a key feature in several pharmacologically relevant compounds. For instance, derivatives of 4-nitrobenzoic acid are used to create agents for treating Chagas disease. chemicalbook.com The related compound, N-(4-nitrobenzoyl)-L-glutamic acid, and its derivatives have been investigated for their potential to inhibit certain enzymes. sigmaaldrich.com

The synthesis of these molecules often involves the reaction of a more reactive form, 4-nitrobenzoyl chloride, with an appropriate amine or alcohol. For example, N-(4-nitrobenzoyl)-L-glutamic acid is typically synthesized through the condensation of glutamic acid with 4-nitrobenzoyl chloride. sigmaaldrich.com Similarly, research has been conducted on the synthesis of N-Benzoyl-2-hydroxybenzamides, where 4-nitrobenzoyl chloride is reacted with salicylamide (B354443) to produce 2-Hydroxy-N-(4-nitrobenzoyl)benzamide, a compound evaluated for activity against various protozoal parasites. cd-bioparticles.net The subsequent reduction of the nitro group in these synthesized molecules can yield an amino group, which is a critical step for introducing or modulating bioactive properties. cd-bioparticles.netchemicalpapers.com

Table 1: Examples of Synthesized Biologically Active Molecules or Precursors

| Starting Material(s) | Reagent(s) | Product | Potential Application Area | Reference(s) |

|---|---|---|---|---|

| Glutamic acid | 4-Nitrobenzoyl chloride | N-(4-Nitrobenzoyl)-L-glutamic acid | Enzyme inhibition, Pharmaceutical intermediate | sigmaaldrich.com |

| Salicylamide | 4-Nitrobenzoyl chloride | 2-Hydroxy-N-(4-nitrobenzoyl)benzamide | Antiprotozoal drug development | cd-bioparticles.net |

| 4-nitrobenzoic acid | Phosphorous pentachloride, 1,2,3,4-Tetrahydro-2-oxoquinoxaline | 4-(4-Nitro benzoyl)-1,2,3,4-tetrahydro-2-oxoquinoxaline | Antibacterial, Antifungal, Analgesic | rsc.org |

Precursor for Advanced Pharmaceutical Intermediates

This compound and its simpler parent, 4-nitrobenzoic acid, serve as crucial starting materials for advanced pharmaceutical intermediates. chemicalbook.com A primary transformation is the reduction of the nitro group to an amine, yielding 4-aminobenzoic acid (PABA), a well-known intermediate. wikipedia.org PABA itself is a building block for pharmaceuticals, including certain anesthetics. wikipedia.org

Furthermore, the structure is related to the synthesis of folic acid precursors. N-p-benzoyl-Pidolidone, an intermediate for folic acid synthesis, is prepared from p-nitrobenzoic acid via condensation with sodium glutamate (B1630785) to form N-(4-nitrobenzoyl)-L-glutamic acid, followed by a reduction step. kpi.ua The compound is also a precursor to 4-nitrobenzoyl chloride, which is used in the synthesis of the anesthetic procaine (B135). wikipedia.org These transformations highlight the role of the 4-nitrobenzoyl framework in constructing more complex molecules essential for the pharmaceutical industry.

Applications in Polymeric Materials and Polymer Modification

The reactivity of the carboxylic acid and the potential for transforming the nitro group make this compound and its derivatives valuable in polymer science. They can be incorporated into polymer backbones or used to modify existing polymers.

One significant application is in the synthesis of high-performance polyimides. google.comkpi.ua Polyimides are known for their thermal stability, and their properties can be tuned by the choice of monomers. kpi.ua Diamines containing bulky pendant groups are reacted with dianhydrides to create polyimides with improved solubility and processing characteristics. kpi.ua While not directly this compound, the synthesis of a new diamine, 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane, involves an intermediate step using 1,1-bis[4-(4-nitrophenoxy)phenyl]cyclododecane, showcasing the utility of the nitrophenyl moiety in monomer synthesis. kpi.ua Fluorine-containing polyimides with good solubility and high transmittance have also been developed from fluorine-containing aromatic diamine compounds, which are synthesized from nitro-substituted precursors like 4-nitro-2-(trifluoromethyl)benzoic acid. minstargroup.com

Polymer modification is another key area. For example, 4-aminobenzoic acid esters of polyethylene (B3416737) glycol (PEG) are used as "pegylation" reagents to chemically modify therapeutic proteins. rsc.org The synthesis of these reagents involves the acylation of PEG with 4-nitrobenzoyl chloride as a key step, followed by reduction. rsc.org This modification can improve the therapeutic properties of proteins. rsc.org Additionally, the general principle of grafting benzoic acid derivatives onto polymer surfaces, such as polyethylene, has been shown to modify surface properties, changing them from hydrophobic to hydrophilic. conicet.gov.ar

Development of Functional Materials

Functional materials possess specific properties that enable them to perform a particular function, and this compound can be a component in their design. Its derivatives have potential use as dyes, pigments, or fluorescent agents. ontosight.ai

A prominent area for the application of such bifunctional aromatic acids is in the creation of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials constructed from metal ions or clusters linked by organic ligands. cd-bioparticles.net These materials have applications in gas storage, catalysis, and drug delivery. cd-bioparticles.netgoogle.com Benzoic acid derivatives, such as 4,4',4''-nitrilotribenzoic acid, are used as organic linkers to synthesize stable and highly porous MOFs. cd-bioparticles.net Modulators like benzoic acid are also used to control the crystallization of MOFs, such as cerium-based frameworks, allowing for more uniform crystal growth. rsc.org The structure of this compound, with its two aromatic rings and carboxylic acid group, makes it a suitable candidate for a linker in the design of new MOFs with tailored properties.

Investigation in Supramolecular Assemblies and Smart Materials

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. rsc.org The directional nature of interactions like hydrogen bonding and π-π stacking allows for the self-assembly of molecules into well-defined architectures. rsc.orgtue.nl

This compound and its derivatives are of interest in this field. It has been shown that the 4-nitrobenzoyl group can be specifically recognized by hydrophobic grooves on the surface of strychnine (B123637) self-assemblies. researchgate.net This "lock and key" recognition is a fundamental principle of supramolecular chemistry. researchgate.net Furthermore, benzoic acid derivatives are known to form hydrogen-bonded dimers, which can act as mesogens in the formation of liquid crystals. acs.org These supramolecular liquid crystal polymers can be designed to be "smart materials" that respond to external stimuli such as pH or humidity. acs.org The self-assembly of such molecules can be controlled and switched, for instance, by using base and acid to disrupt and reform hydrogen bonds, turning the dimerization "off" and "on". rsc.org

Integration into Analytical Methodologies (e.g., HPLC derivatization)

In analytical chemistry, particularly in chromatography, derivatization is a technique used to modify an analyte to make it more suitable for analysis. scribd.com This can improve its volatility, chromatographic behavior, or detectability. scribd.com

The reactive acyl chloride form, 4-nitrobenzoyl chloride, is used as a derivatization reagent for High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comsigmaaldrich.com It is particularly effective for derivatizing compounds containing hydroxy (alcohol) groups. sigmaaldrich.comsigmaaldrich.com The reaction converts the alcohol into an ester that incorporates the nitrobenzoyl chromophore, which strongly absorbs UV light, enhancing detection sensitivity. This reagent has been successfully used in the separation of polyhydric alcohols by HPLC. sigmaaldrich.comsigmaaldrich.com Furthermore, a newly synthesized pyrazolone (B3327878) derivative, (4Z)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4[(4-fluorophenyl)hydrazone], has been the subject of a new, validated RP-HPLC method for its estimation, demonstrating the ongoing relevance of the 4-nitrobenzoyl structure in developing modern analytical methods. researchgate.net

Future Research Directions and Unexplored Avenues

Investigation of Novel Synthetic Routes with Improved Atom Economy and Sustainability

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should focus on creating novel synthetic routes to 4-(4-Nitrobenzoyl)benzoic acid that maximize atom economy and adhere to the principles of green chemistry. researchgate.net This could involve exploring new catalytic systems that minimize waste and energy consumption. For instance, moving away from traditional methods that may use stoichiometric reagents like thionyl chloride or phosphorus pentachloride for the synthesis of related acid chlorides could be a key objective. tandfonline.com Investigating solvent-free reaction conditions or the use of more environmentally friendly solvents will also be crucial. researchgate.netresearchgate.net

Exploration of Catalytic Asymmetric Synthesis for Chiral Derivatives

The introduction of chirality into molecules can have profound effects on their biological activity. The field of catalytic asymmetric synthesis offers powerful tools to create enantiomerically enriched compounds. rsc.org Future work could explore the catalytic asymmetric synthesis of chiral derivatives of this compound. sorbonne-universite.fr This could involve the asymmetric reduction of the ketone functionality or the asymmetric transformation of the carboxylic acid group. Such chiral building blocks could be invaluable for the development of new pharmaceuticals and materials with specific stereochemical requirements.

Advanced Computational Modeling for Reaction Mechanisms and Spectroscopic Predictions

Computational chemistry provides invaluable insights into molecular structure, reactivity, and properties. Advanced computational modeling can be a powerful tool to elucidate the reaction mechanisms involved in the synthesis and derivatization of this compound. Techniques such as Density Functional Theory (DFT) can be employed to predict spectroscopic properties, such as NMR and UV-Vis spectra, which can aid in the characterization of new compounds. rsc.organalis.com.my Furthermore, computational screening of potential derivatives could accelerate the discovery of molecules with desired properties. yale.edu

Design and Synthesis of Derivatives for Specific Applications

The functional groups of this compound offer multiple points for modification, allowing for the design and synthesis of a wide array of derivatives with tailored properties. Future research should focus on creating derivatives for specific applications. For example, derivatives could be designed as potential therapeutic agents, building on the knowledge that related nitrobenzoic acid structures are being investigated for their biological activities. mdpi.com Other potential applications could include the development of new polymers, dyes, or functional materials. A versatile synthetic route could enable the creation of a library of derivatives for screening in various applications. nih.gov

Studies on the Photophysical Properties and Photoreactivity

The presence of the nitrobenzoyl chromophore suggests that this compound and its derivatives may possess interesting photophysical and photochemical properties. rsc.orgresearchgate.net Future research should delve into a systematic investigation of these properties. This could include studying their absorption and emission characteristics, as well as their behavior upon exposure to light. Understanding the photoreactivity of these compounds could open up applications in areas such as photopharmacology, photocatalysis, or the development of photoresponsive materials. Studies on related systems have shown that the photophysical properties can be tuned by structural modifications. rsc.org

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, often with high atom economy and efficiency. organic-chemistry.orgresearchgate.net Investigating the use of this compound as a component in MCRs is a promising and largely unexplored avenue. scispace.commdpi.commdpi.com For example, its carboxylic acid functionality could be utilized in Passerini or Ugi reactions. organic-chemistry.org This approach could lead to the rapid generation of diverse libraries of complex molecules for biological screening or materials science applications. The Biginelli reaction, which utilizes a β-keto ester, an aldehyde, and urea (B33335) or thiourea, is another example of a powerful MCR where benzoic acid has been used as a catalyst. buketov.edu.kz

Green Chemistry Approaches in Synthesis and Derivatization

Adhering to the principles of green chemistry is paramount in modern chemical research. researchgate.net Future work on this compound should prioritize the use of sustainable practices. This includes the use of greener solvents, catalysts, and reaction conditions. researchgate.netmdpi.com For instance, exploring microwave-assisted or ultrasound-irradiated reactions could lead to shorter reaction times and higher yields. researchgate.netanalis.com.my The development of one-pot syntheses and tandem reactions would also contribute to more sustainable chemical processes by reducing the number of purification steps and minimizing waste. acs.org

常见问题

Q. What are the established synthetic routes for 4-(4-Nitrobenzoyl)benzoic acid, and how can purity be optimized?

The synthesis typically involves coupling reactions between nitrobenzoyl derivatives and benzoic acid precursors. For example:

- Nitrobenzoylation : Reacting 4-nitrobenzoyl chloride with benzoic acid derivatives under controlled conditions (e.g., using anhydrous solvents like DCM and a base such as triethylamine to neutralize HCl byproducts).

- Post-synthetic purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and H/C NMR spectroscopy (e.g., aromatic proton shifts at δ 8.0–8.5 ppm for nitro groups) .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles and validate nitro/benzoyl group orientations. Compare with databases (e.g., CCDC) to confirm structural matches .

- Spectroscopic methods : FT-IR (nitro group stretching at ~1520 and 1350 cm), UV-Vis (absorption maxima ~270–300 nm), and mass spectrometry (ESI-MS for molecular ion peak at m/z 287.22) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Use fume hoods for weighing and reactions .

- Storage : Keep in amber glass containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .

- Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration by certified waste handlers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

- Torsion angle analysis : Use SHELXPAR to compare observed vs. expected angles for nitrobenzoyl moieties. Deviations >5° may indicate conformational flexibility or crystal packing effects .

- Hydrogen bonding networks : Map interactions (e.g., O–H···O) using Mercury software. Inconsistent H-bond patterns between experimental and computational models (e.g., DFT) may require re-refinement .

Q. What methodologies are effective for studying the compound’s interactions with biological targets?

- In vitro assays : Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based substrates. IC values <10 µM suggest therapeutic potential .

- Computational docking : Perform molecular dynamics simulations (AMBER or GROMACS) to predict binding affinities. Validate with mutagenesis studies targeting predicted interaction sites (e.g., hydrophobic pockets) .

Q. How can stability under varying experimental conditions (pH, temperature) be systematically evaluated?

- Accelerated aging studies : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS for byproducts (e.g., nitro group reduction to amine) .

- pH stability profiling : Use buffered solutions (pH 2–12) and track UV-Vis spectral shifts. Instability at pH <3 may indicate nitro group protonation and subsequent hydrolysis .

Q. What strategies address low solubility in aqueous media during biological testing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。